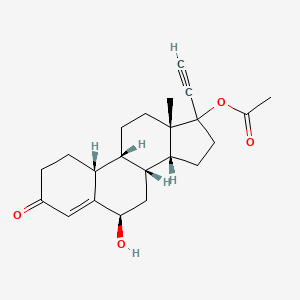
6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl Acetate (6beta-Hydroxynorethisterone Acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6alpha-Hydroxy Norethindrone Acetate is a synthetic derivative of norethindrone, a progestin hormone used in various medical applications. This compound is known for its potent progestogenic activity and is utilized in hormone replacement therapy, contraception, and the treatment of endometriosis and abnormal uterine bleeding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxy Norethindrone Acetate typically involves the hydroxylation of norethindrone acetate. This process can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of 6alpha-Hydroxy Norethindrone Acetate involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxy Norethindrone Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst.
Substitution: Halogenation or other substitution reactions using appropriate halogenating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine
Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .
Scientific Research Applications
6alpha-Hydroxy Norethindrone Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods
Biology: Studied for its effects on cellular processes and hormone regulation
Medicine: Utilized in hormone replacement therapy, contraception, and treatment of endometriosis and abnormal uterine bleeding
Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents
Mechanism of Action
6alpha-Hydroxy Norethindrone Acetate exerts its effects by mimicking the actions of endogenous progesterone. It binds to progesterone receptors in target tissues, leading to the modulation of gene expression and subsequent physiological effects. The compound influences various molecular pathways, including those involved in the regulation of the menstrual cycle, maintenance of pregnancy, and inhibition of ovulation .
Comparison with Similar Compounds
- Norethindrone Acetate
- Ethynodiol Diacetate
- Norethynodrel
- Lynestrenol
Comparison: 6alpha-Hydroxy Norethindrone Acetate is unique due to its specific hydroxylation at the 6alpha position, which enhances its progestogenic activity and metabolic stability compared to other similar compounds. This modification allows for more targeted therapeutic applications and potentially fewer side effects .
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(6R,8R,9R,10R,13S,14R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16+,17-,19-,20-,21+,22?/m1/s1 |
InChI Key |
NVEXGWVOAPQSMX-CCIZITTOSA-N |
Isomeric SMILES |
CC(=O)OC1(CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


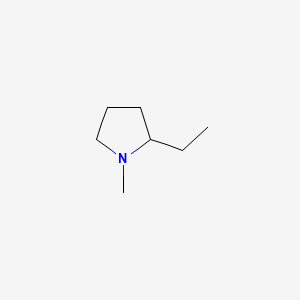
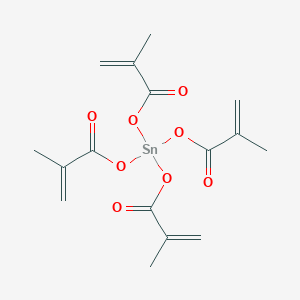
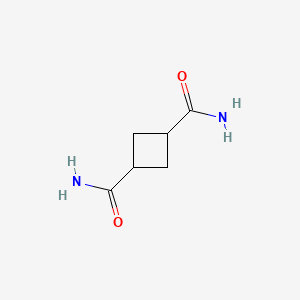
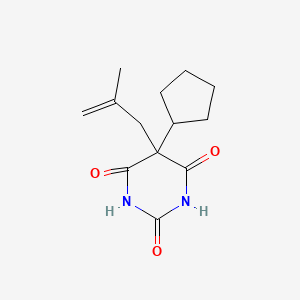

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
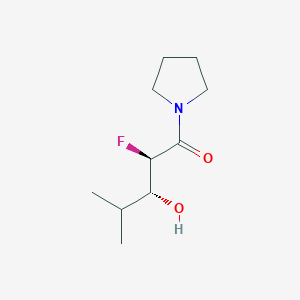
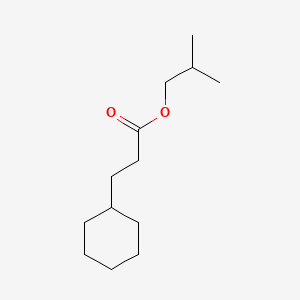
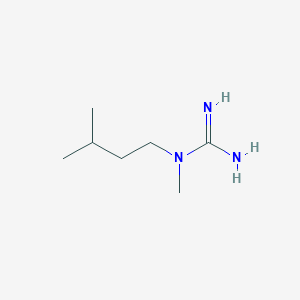
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
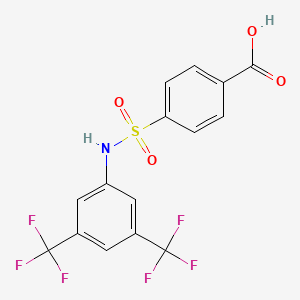
![(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
